
Pyrrolidine-1-carboximidamide acetate
Overview
Description
Pyrrolidine-1-carboximidamide acetate is a chemical compound with the molecular formula C₇H₁₅N₃O₂ It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyrrolidine-1-carboximidamide acetate typically involves the reaction of pyrrolidine with cyanamide, followed by the addition of acetic acid. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are usually sufficient.
Solvent: Common solvents include water or ethanol.
Catalysts: Acidic catalysts such as hydrochloric acid can be used to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are essential for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine-1-carboximidamide acetate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imides or amides.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-1-carboxamide, while reduction can produce pyrrolidine-1-amine.
Scientific Research Applications
Biological Applications
Pyrrolidine-1-carboximidamide acetate has shown potential in several biological applications, particularly in the following areas:
Medicinal Chemistry
- Anticancer Activity : The compound has been investigated for its ability to inhibit key proteins involved in cancer cell proliferation. Studies indicate that it can interact with proteins such as EGFR, BRAF, and CDK2, which are critical in cancer biology. It has demonstrated significant antiproliferative effects against various cancer cell lines, with GI50 values around 44 nM to 35 nM, suggesting its potential as a therapeutic agent in oncology.
Enzyme Inhibition
- This compound acts as an enzyme inhibitor, targeting specific proteins that regulate biochemical pathways related to cell survival and proliferation. This characteristic positions it as a candidate for drug development aimed at treating diseases characterized by dysregulated cell growth.
Antimicrobial Properties
- Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it potentially useful in developing treatments for bacterial infections .
Synthesis and Mechanism of Action
The synthesis of this compound can be achieved through various chemical reactions, often involving the modification of pyrrolidine derivatives to introduce the carboximidamide group. The compound's mechanism involves binding to target proteins, leading to inhibition of their activity and subsequent effects on cellular processes.
Several studies have documented the applications of this compound:
- Cancer Research : A study demonstrated the compound's effectiveness in reducing cell viability in cancer cell lines by inhibiting specific kinases involved in tumor growth. This highlights its potential role as an anticancer agent .
- Enzyme Interaction Studies : Research focusing on the interaction between this compound and sphingosine kinases indicated its capability to modulate sphingosine metabolism, which is crucial in various pathologies including cancer and inflammation .
- Antimicrobial Testing : Experimental data have shown promising results regarding the antimicrobial efficacy of this compound against certain bacterial strains, suggesting further exploration could lead to new antibiotic therapies .
Mechanism of Action
The mechanism of action of pyrrolidine-1-carboximidamide acetate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Signal Transduction: Modulating signaling pathways by interacting with receptors or other proteins.
Comparison with Similar Compounds
- Pyrrolidine-2-carboximidamide acetate
- Pyrrolidine-1-carboxamide
- Pyrrolidine-2-one
Comparison: Pyrrolidine-1-carboximidamide acetate is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Compared to pyrrolidine-2-carboximidamide acetate, it has a different substitution pattern on the pyrrolidine ring, leading to variations in biological activity and chemical behavior.
Biological Activity
Pyrrolidine-1-carboximidamide acetate is a chemical compound recognized for its diverse biological activities, particularly as a precursor for biologically active compounds and its potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
- Molecular Formula : C₇H₁₅N₃O₂
- Molecular Weight : 173.21 g/mol
- Structure : A derivative of pyrrolidine, characterized by a five-membered nitrogen-containing ring.
This compound exhibits its biological effects primarily through interactions with various enzymes and proteins, influencing cellular processes such as:
- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and biotransformation.
- Signal Transduction : The compound modulates cell signaling pathways by affecting the activity of kinases and phosphatases, thereby influencing gene expression and cellular metabolism.
- Pharmacokinetics : Factors such as pH, temperature, and the presence of other molecules can significantly affect its stability and action in biological systems.
1. Antimicrobial Properties
Pyrrolidine derivatives have been identified as potential inhibitors of key enzymes in pathogenic organisms. For instance, pyrrolidine carboxamides have been reported as effective inhibitors of InhA, an enzyme critical for the fatty acid synthesis in Mycobacterium tuberculosis. These compounds showed significant potency improvements through structural optimization .
2. Enzyme Inhibition
Research indicates that pyrrolidine-based compounds can inhibit various enzymes involved in metabolic pathways. For example, studies have shown moderate to low inhibitory effects on Protein Tyrosine Phosphatase 1B (PTP1B), a target in diabetes and obesity treatment . The structure-activity relationship studies indicate that modifications to the pyrrolidine ring can enhance inhibitory potency.
3. Anti-inflammatory Effects
In animal models, pyrrolidine derivatives have demonstrated anti-inflammatory properties at low to moderate doses. These effects include enhancing metabolic activity and reducing inflammation markers.
Case Study 1: Inhibition of Mycobacterial Enzymes
A study focused on the discovery of pyrrolidine carboxamides as inhibitors of InhA highlighted their potential as antituberculosis agents. The lead compound exhibited over 160-fold potency improvement through iterative optimization techniques, indicating strong potential for further development in treating multidrug-resistant strains .
Case Study 2: Cellular Signaling Modulation
Another investigation into the cellular effects of pyrrolidine derivatives revealed their ability to modulate signaling pathways related to cell growth and apoptosis. The compound was shown to influence the phosphorylation states of key proteins involved in these pathways, suggesting a role in cancer therapeutics.
Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Pyrrolidine-1-carboximidamide acetate, and how do reaction conditions influence yield and purity?
- Methodological Answer : Pyrrolidine-1-carboximidamide derivatives are often synthesized via amidination reactions using carboximidamide precursors. Electrochemical methods, such as anodic decarboxylation of malonic acid derivatives, have shown promise for generating pyrrolidine scaffolds with high stereochemical control . For the acetate salt, post-synthetic ion exchange (e.g., replacing iodide or hydrochloride counterions with acetate) is critical. Reaction parameters like pH (optimized near 5.6 using acetate buffers ), temperature (typically 20–25°C to avoid decomposition), and stoichiometric ratios of reactants should be validated via HPLC and mass spectrometry (MS) to confirm purity ≥97% .
Q. How can researchers assess the purity and stability of this compound under varying storage conditions?
- Methodological Answer : Purity can be quantified using reversed-phase HPLC with UV detection (λ = 210–220 nm) and confirmed via high-resolution MS. Stability studies should include accelerated degradation tests:
- Thermal stability : Store samples at 40°C for 4 weeks and compare degradation products (e.g., free pyrrolidine or imidamide hydrolysis products) via LC-MS .
- pH stability : Assess solubility and decomposition in buffers (pH 3.6–5.6) using acetate-based systems .
- Batch-to-batch variability : Monitor salt content (acetate vs. residual iodide) via ion chromatography .
Advanced Research Questions
Q. What mechanistic insights exist for the bioactivity of Pyrrolidine-1-carboximidamide derivatives in rare disease models?
- Methodological Answer : The compound’s imidamide group enables hydrogen bonding with biological targets, such as enzymes involved in inflammatory pathways. For example, derivatives like N-[imino[[4-(trifluoromethoxy)phenyl]amino]methyl]-pyrrolidine-1-carboximidamide acetate have shown orphan drug potential for rare autoimmune diseases . Researchers should design in vitro assays (e.g., kinase inhibition or cytokine modulation) paired with molecular docking studies to map interactions. Use PICO frameworks to define populations (e.g., specific cell lines), comparators (e.g., baricitinib), and outcomes (e.g., IL-6 suppression) .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
- Methodological Answer : Discrepancies in spectral data often arise from counterion variability (e.g., acetate vs. hydrochloride ) or hydration states. To address this:
- Standardization : Prepare samples in deuterated acetate buffer (pH 5.0) for NMR to stabilize the compound.
- Advanced techniques : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping proton signals in the pyrrolidine ring.
- Reference databases : Cross-validate with high-purity commercial standards (CAS RN 102392-83-6 for hydrochloride analogs ).
Q. What experimental strategies optimize the compound’s stability in long-term biochemical assays?
- Methodological Answer : Acetate buffers (pH 3.6–5.6) are ideal for maintaining solubility and ionic strength . For cell-based assays:
- TFA removal : Request peptide-grade purity (residual TFA <1%) to avoid cytotoxicity .
- Lyophilization : Store lyophilized powder at -80°C under argon to prevent oxidation.
- Real-time monitoring : Use fluorescence polarization assays to track degradation without interrupting experiments.
Q. Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data between this compound and its hydrochloride analog?
- Methodological Answer : Counterions can alter solubility and bioavailability. For example, the acetate salt may exhibit higher aqueous solubility than the hydrochloride form (mp 190–192°C ), affecting cellular uptake. Use FINER criteria to evaluate study feasibility:
Properties
IUPAC Name |
acetic acid;pyrrolidine-1-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3.C2H4O2/c6-5(7)8-3-1-2-4-8;1-2(3)4/h1-4H2,(H3,6,7);1H3,(H,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMGRNLCRCULRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CCN(C1)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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